molecular formula C9H10Br2ClNO B14031464 5,7-Dibromochroman-4-amine hydrochloride

5,7-Dibromochroman-4-amine hydrochloride

Cat. No.: B14031464
M. Wt: 343.44 g/mol
InChI Key: TYRHDXQLYSOIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H10Br2ClNO It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of bromine atoms at the 5 and 7 positions, an amine group at the 4 position, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromochroman-4-amine hydrochloride typically involves the bromination of chroman derivatives followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or brominating agents in the presence of a suitable solvent and catalyst. The amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, with careful control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromochroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other solvents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated chromanones, while reduction could produce debrominated amines.

Scientific Research Applications

5,7-Dibromochroman-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dibromochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

  • 5,7-Dibromochroman-4-amine
  • 7-Bromochroman-4-amine hydrochloride
  • 5-Bromochroman-4-amine hydrochloride

Comparison: Compared to its analogs, 5,7-Dibromochroman-4-amine hydrochloride is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The dual bromination may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C9H10Br2ClNO

Molecular Weight

343.44 g/mol

IUPAC Name

5,7-dibromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H9Br2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H

InChI Key

TYRHDXQLYSOIBM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)Br)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.